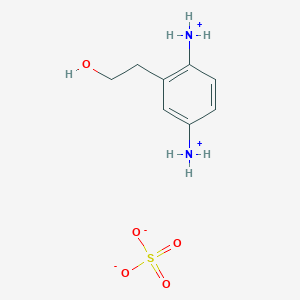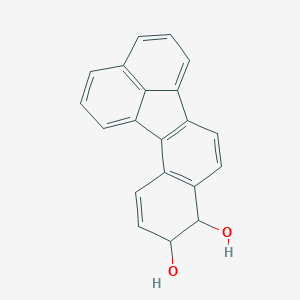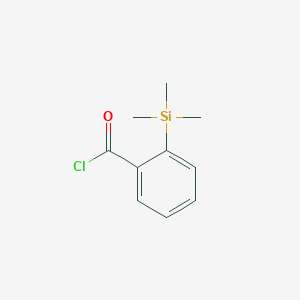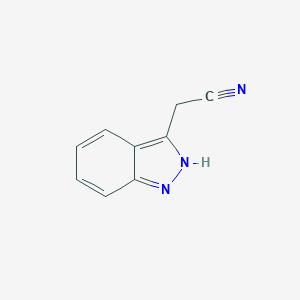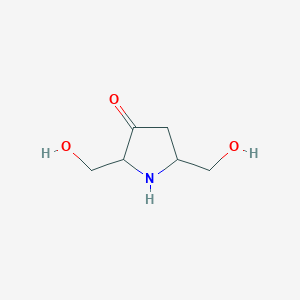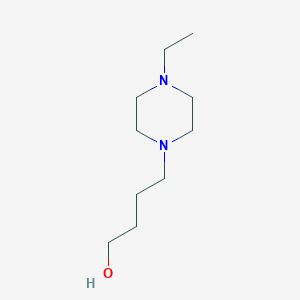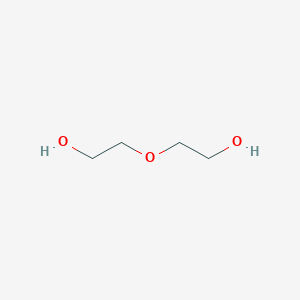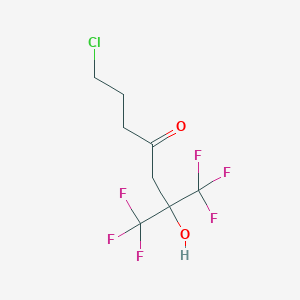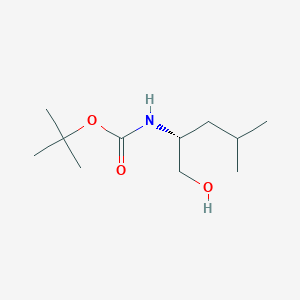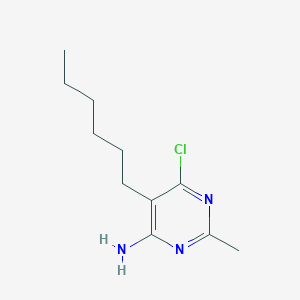
6-chloro-5-hexyl-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 4, a chlorine atom at position 6, a hexyl group at position 5, and a methyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another method involves the use of sodium hydroxide or ethoxide as a catalyst for the condensation reaction .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom at position 6 can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
科学的研究の応用
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory effects and other biological activities.
類似化合物との比較
Similar Compounds
Similar compounds to pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- include:
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but lacks the hexyl group at position 5.
4-Chloro-6-(methylamino)pyrimidine: This compound has a methylamino group at position 6 instead of an amino group at position 4.
Uniqueness
The uniqueness of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hexyl group at position 5 and the combination of amino and chlorine substituents make it distinct from other pyrimidine derivatives.
特性
CAS番号 |
102207-69-2 |
|---|---|
分子式 |
C11H18ClN3 |
分子量 |
227.73 g/mol |
IUPAC名 |
6-chloro-5-hexyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-9-10(12)14-8(2)15-11(9)13/h3-7H2,1-2H3,(H2,13,14,15) |
InChIキー |
DUZHGJDTZVOGAW-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
正規SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
Key on ui other cas no. |
102207-69-2 |
同義語 |
6-chloro-5-hexyl-2-methyl-pyrimidin-4-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


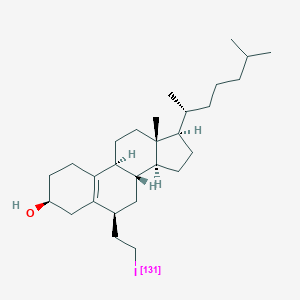
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
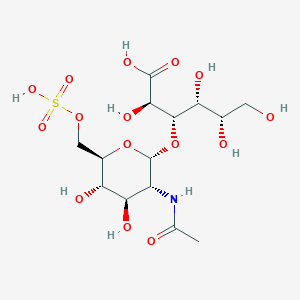
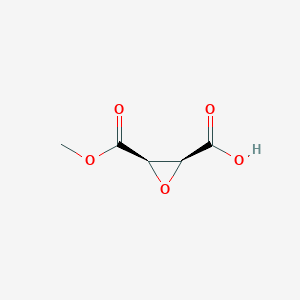
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
